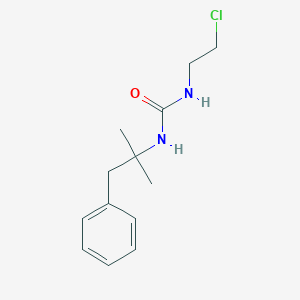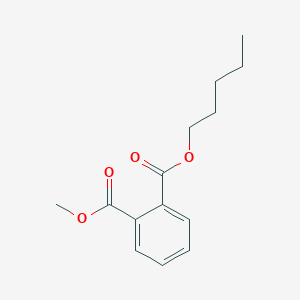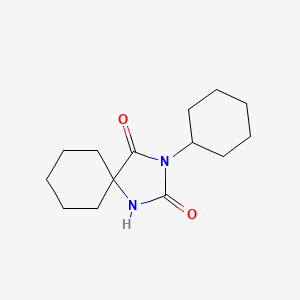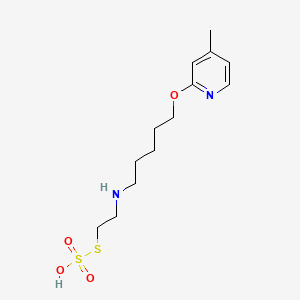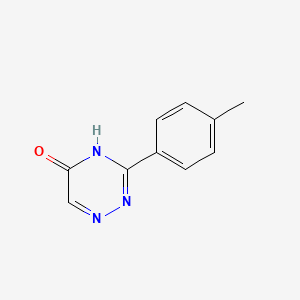
1-Octylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Octylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the aziridine ring opens up to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react under mild conditions to open the aziridine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
1-Octylaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Octylaziridine exerts its effects involves the interaction of its aziridine ring with various molecular targets. The ring strain in aziridines makes them highly reactive, allowing them to participate in ring-opening reactions with nucleophiles. This reactivity is crucial for their biological activity, as it enables the compound to interact with and modify biomolecules .
Comparison with Similar Compounds
Aziridine: The parent compound with a simpler structure.
Azetidine: A four-membered ring analog with similar reactivity but different stability and applications.
Ethyleneimine: Another three-membered ring compound with different substituents and properties.
Uniqueness: This uniqueness makes it valuable in specific research and industrial contexts .
Properties
CAS No. |
38914-83-9 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-octylaziridine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-11-9-10-11/h2-10H2,1H3 |
InChI Key |
ZPUJFEMAHSZIJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



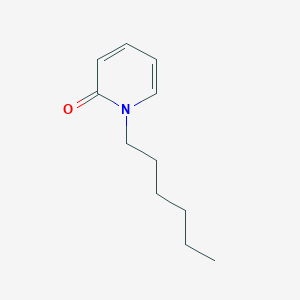
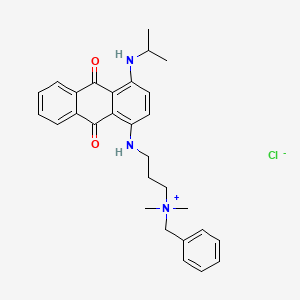
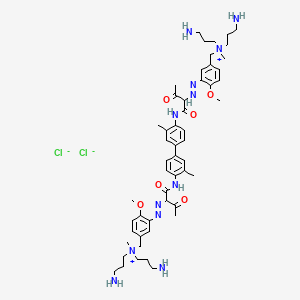
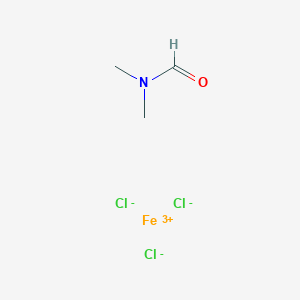
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
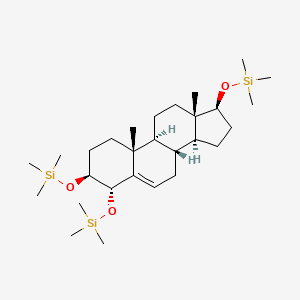
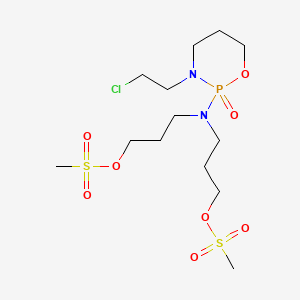
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
